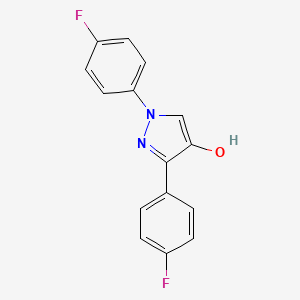
2((2,4-DI-CL-Phenoxy)ME)N'-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2((2,4-DI-CL-Phenoxy)ME)N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its complex structure, which includes phenoxy, tetraazol, and benzohydrazide groups. It is often studied for its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2((2,4-DI-CL-Phenoxy)ME)N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Preparation of 2,4-Dichlorophenoxyacetic Acid: This is achieved by chlorinating phenoxyacetic acid under controlled conditions.
Formation of the Hydrazide: The 2,4-dichlorophenoxyacetic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then condensed with 1-(3-(1H-tetraazol-1-yl)phenyl)ethanone under acidic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale chlorination: of phenoxyacetic acid.
Automated reaction setups: for the hydrazide formation.
Continuous flow reactors: for the condensation step to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2((2,4-DI-CL-Phenoxy)ME)N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, alkyl halides.
Major Products
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted phenoxy derivatives.
Scientific Research Applications
2((2,4-DI-CL-Phenoxy)ME)N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2((2,4-DI-CL-Phenoxy)ME)N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide involves:
Molecular Targets: Interacts with specific enzymes and receptors in biological systems.
Pathways Involved: Modulates signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A precursor in the synthesis of the compound.
1-(3-(1H-tetraazol-1-yl)phenyl)ethanone: Another precursor used in the synthesis.
Benzohydrazide Derivatives: Compounds with similar hydrazide functional groups.
Uniqueness
2((2,4-DI-CL-Phenoxy)ME)N’-(1-(3-(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide is unique due to its combination of phenoxy, tetraazol, and benzohydrazide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
478252-11-8 |
|---|---|
Molecular Formula |
C23H18Cl2N6O2 |
Molecular Weight |
481.3 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenoxy)methyl]-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide |
InChI |
InChI=1S/C23H18Cl2N6O2/c1-15(16-6-4-7-19(11-16)31-14-26-29-30-31)27-28-23(32)20-8-3-2-5-17(20)13-33-22-10-9-18(24)12-21(22)25/h2-12,14H,13H2,1H3,(H,28,32)/b27-15+ |
InChI Key |
UAYWFEWSFZEYMR-JFLMPSFJSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1COC2=C(C=C(C=C2)Cl)Cl)/C3=CC(=CC=C3)N4C=NN=N4 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1COC2=C(C=C(C=C2)Cl)Cl)C3=CC(=CC=C3)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Cyanoethyl)-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12044193.png)

![(4-propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone;hydrochloride](/img/structure/B12044219.png)
![2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B12044227.png)


![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12044257.png)


![cyclohexanamine;[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate](/img/structure/B12044276.png)



